5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Description
5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that features a unique combination of a brominated thiophene ring and a triazole ring
Properties
IUPAC Name |
3-(4-bromothiophen-2-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3S2/c1-2-3-13-8(11-12-9(13)14)7-4-6(10)5-15-7/h4-5H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGYJUATHNXNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-thiophenyl.
Formation of Triazole Ring: The brominated thiophene is then reacted with hydrazine hydrate and carbon disulfide under basic conditions to form the triazole ring.
Introduction of Propyl Group: The final step involves the alkylation of the triazole ring with a propyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Sodium azide or potassium thiocyanate in the presence of a phase transfer catalyst.
Major Products
Oxidation: Disulfide derivatives.
Reduction: 5-(2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiol group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The triazole ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromo-2-thienyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol
- 5-[(4-bromo-2-thienyl)ethynyl]-2-pyridinecarbaldehyde
- 5-bromo-2-(4-bromo-2-thienyl)-N-ethyl-4-pyrimidinamine
Uniqueness
5-(4-BROMO-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of a brominated thiophene ring and a triazole ring with a propyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
